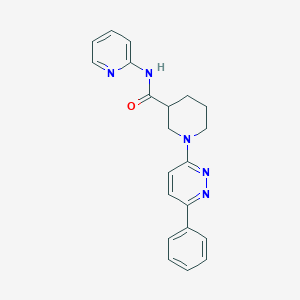

2-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide

カタログ番号 B2465671

CAS番号:

306980-84-7

分子量: 302.78

InChIキー: HIZDXMBUXWWXPH-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

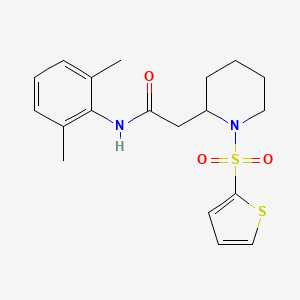

2-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide is a chemical compound with the CAS Number: 306980-84-7 . It has a molecular weight of 302.78 and its IUPAC name is 2-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for the compound is 1S/C15H11ClN2OS/c1-20-14-7-6-11(8-10(14)9-17)18-15(19)12-4-2-3-5-13(12)16/h2-8H,1H3,(H,18,19) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is solid in physical form . Its molecular weight is 302.78 . The InChI code, which represents the molecular structure, is 1S/C15H11ClN2OS/c1-20-14-7-6-11(8-10(14)9-17)18-15(19)12-4-2-3-5-13(12)16/h2-8H,1H3,(H,18,19) .科学的研究の応用

Metabolic Studies and Inhibitory Actions

- 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide (GDC-0449, vismodegib), a derivative of 2-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide, has been extensively studied for its metabolic fate and disposition in rats and dogs. It demonstrated extensive metabolism, with major pathways involving oxidation and phase II glucuronidation or sulfation. This study provides crucial insights into the metabolic processes of related compounds (Qin Yue et al., 2011).

Structural and Conformational Analysis

- Research on the polarity and structure of 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides, closely related to the compound of interest, has been conducted. This study focused on understanding the different conformations of these compounds, contributing to the knowledge of their chemical behavior and potential applications (E. Ishmaeva et al., 2015).

Antibiotic and Antibacterial Applications

- The compound has been explored for its potential in synthesizing new antibiotic and antibacterial drugs. A study demonstrated the synthesis of various derivatives and their efficacy against Gram-positive and Gram-negative bacteria, indicating potential medical applications (G. Ahmed, 2007).

Novel Synthesis Methods

- Innovative methods for synthesizing derivatives of 2-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide have been developed. These methods facilitate the production of complex molecules, potentially useful in various scientific and medicinal fields (N. Saemian et al., 2012).

Crystal Structure and Biological Activity

- The crystal structure and biological activity of 2-Chloro-N derivatives have been extensively studied, providing insights into their potential as herbicides. Such studies contribute to our understanding of how these compounds interact with biological systems and their possible applications in agriculture (Wei Li et al., 2008).

Gene Expression Inhibition

- Research has also been conducted on derivatives as inhibitors of NF-kappaB and AP-1 gene expression. These studies are crucial for understanding the potential therapeutic applications of these compounds in treating diseases related to these genes (M. Palanki et al., 2000).

Chemical Rearrangements

- The compound has been utilized in studies focusing on chemical rearrangements, providing valuable knowledge for synthetic chemistry applications (Masataka Yokoyama et al., 1985).

Structural Studies

- Detailed structural studies of related compounds provide insights into their molecular geometry, which is essential for understanding their chemical and biological properties (H. Fun et al., 2011).

Synthesis Techniques

- Efficient one-pot synthesis methods for derivatives have been developed, showing the versatility and potential for streamlined production of these compounds (K. Kobayashi et al., 2013).

Safety and Hazards

特性

IUPAC Name |

2-chloro-N-(3-cyano-4-methylsulfanylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c1-20-14-7-6-11(8-10(14)9-17)18-15(19)12-4-2-3-5-13(12)16/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZDXMBUXWWXPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone](/img/structure/B2465589.png)

![4-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2465592.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide](/img/structure/B2465593.png)

![ethyl 2,4-dimethyl-5-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2465594.png)

![3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxamide](/img/structure/B2465599.png)

![Methyl 3-[(3-chlorophenyl)amino]propanoate](/img/structure/B2465600.png)

![4-Chloro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2465601.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2465602.png)